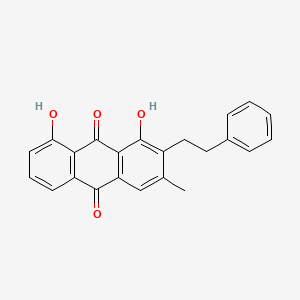
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione is an organic compound with the molecular formula C23H18O4 It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenethyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, which are commercially available or can be synthesized from simple aromatic compounds.
Functional Group Introduction: Hydroxyl groups are introduced at positions 1 and 8 through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methylating agents like methyl iodide in the presence of a base.
Phenethyl Group Addition: The phenethyl group is introduced at position 2 through Friedel-Crafts alkylation using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used as a dye intermediate and in the production of pigments.
Wirkmechanismus
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
Chrysophanol (1,8-Dihydroxy-3-methyl-anthraquinone): Similar structure but lacks the phenethyl group.
Dantron (1,8-Dihydroxyanthraquinone): Similar structure but lacks both the methyl and phenethyl groups.
Aloe-emodin (1,8-Dihydroxy-3-hydroxymethyl-anthraquinone): Similar structure but has a hydroxymethyl group instead of a methyl group.
The uniqueness of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62955-02-6 |
|---|---|
Molekularformel |
C23H18O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
InChI-Schlüssel |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


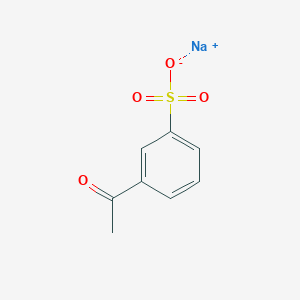
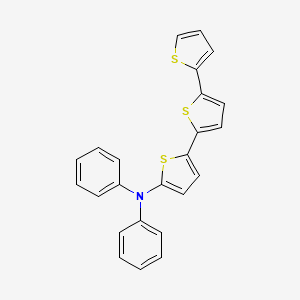
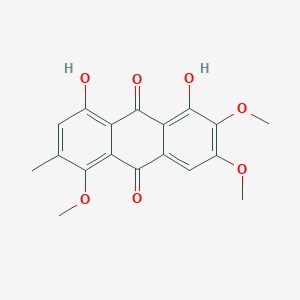
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
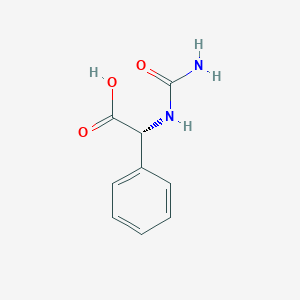
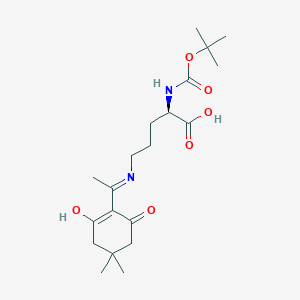
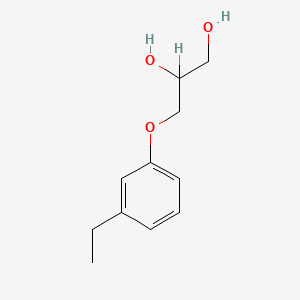
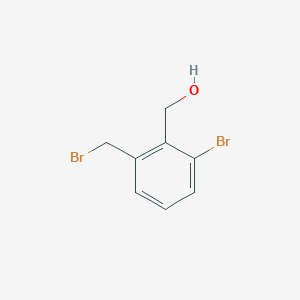
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

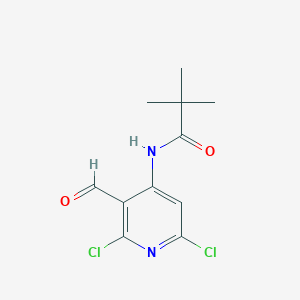
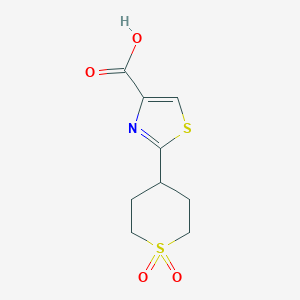
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
